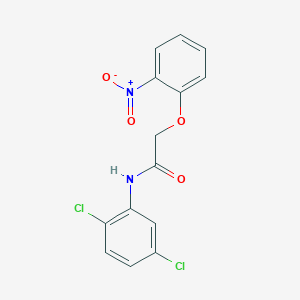

N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of acetanilide herbicides and is known for its selective action against grassy weeds.

Mécanisme D'action

DCPA acts by inhibiting the synthesis of chlorophyll, which is essential for the growth and development of plants. It interferes with the electron transport chain in the chloroplasts, leading to the accumulation of reactive oxygen species (ROS) and ultimately cell death. DCPA is selective against grassy weeds due to the differences in their chlorophyll synthesis pathways compared to broadleaf plants.

Biochemical and Physiological Effects

DCPA has been shown to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the metabolism of carbohydrates and amino acids, leading to a decrease in protein synthesis. DCPA has been reported to have toxic effects on aquatic organisms and soil microorganisms, which can affect the ecosystem.

Avantages Et Limitations Des Expériences En Laboratoire

DCPA is widely used in laboratory experiments due to its selective action against grassy weeds and its well-established mode of action. It can be used as a reference compound for the development of new herbicides. However, DCPA has limitations in terms of its environmental safety and toxicity to non-target organisms.

Orientations Futures

Future research on DCPA should focus on developing safer and more environmentally friendly herbicides with similar modes of action. The development of herbicides that are less toxic to non-target organisms and have minimal impact on the environment is essential for sustainable agriculture. Further research is also needed to understand the uptake, metabolism, and environmental fate of DCPA in different ecosystems.

Méthodes De Synthèse

DCPA can be synthesized by reacting 2,5-dichloroaniline with 2-nitrophenol in the presence of acetic anhydride and sodium acetate. The reaction yields DCPA as a white crystalline solid with a melting point of 145-146°C. The purity of DCPA can be determined by various analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Applications De Recherche Scientifique

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various scientific research studies to understand its mode of action, uptake, metabolism, and environmental fate. DCPA has also been used as a reference compound in the development of new herbicides.

Propriétés

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c15-9-5-6-10(16)11(7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUOSBCBSIALLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)